1-Methoxy-4,4-dimethylpentan-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4,4-dimethylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(2,3)7(9)5-6-10-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIFDRVELHAWQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Methoxy 4,4 Dimethylpentan 3 One and Its Precursors
Chemo- and Regioselective Routes to 1-Methoxy-4,4-dimethylpentan-3-one
The construction of the this compound backbone requires precise control over the formation of the ketone and the introduction of the methoxy (B1213986) group at the α-position. Chemo- and regioselective strategies are paramount to avoid the formation of unwanted isomers and byproducts.
Exploration of Alkylation and Acylation Strategies for Ketone Formation
The core structure of this compound can be assembled through the strategic formation of a carbon-carbon bond between a tert-butyl group and a methoxy-functionalized propanone skeleton. Key methodologies in this regard include alkylation and acylation reactions.
One plausible approach involves the alkylation of a pre-functionalized methoxyacetone (B41198) derivative . For instance, the enolate of methoxyacetone can be generated using a suitable base and subsequently reacted with a tert-butyl halide. However, controlling the regioselectivity of this alkylation can be challenging, potentially leading to O-alkylation or the formation of other isomers.
A more controlled and widely used method for ketone synthesis is the acylation of an organometallic reagent . A prominent example is the reaction of an acyl chloride with a Grignard reagent. In the context of this compound synthesis, this would involve the reaction of methoxyacetyl chloride with tert-butylmagnesium chloride. This method is generally effective for the formation of ketones.
Another related strategy is the reaction of an organometallic reagent with a nitrile. For example, the addition of tert-butylmagnesium chloride to methoxyacetonitrile (B46674) would form an intermediate imine, which upon hydrolysis, would yield the desired ketone.
The table below summarizes potential precursor combinations for the synthesis of this compound via acylation and related strategies.
| Reagent 1 (Electrophile) | Reagent 2 (Nucleophile) | Product after Work-up | Reaction Type |
| Methoxyacetyl chloride | tert-Butylmagnesium chloride | This compound | Acylation (Grignard) |
| Methoxyacetonitrile | tert-Butylmagnesium chloride | This compound | Nucleophilic Addition to Nitrile |
Stereoselective Approaches to Chiral Analogs of this compound
The synthesis of chiral analogs of this compound, where a stereocenter is introduced, necessitates the use of stereoselective methods. This can be achieved through various strategies, including the use of chiral auxiliaries and asymmetric catalysis.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of chiral α-methoxy ketones, a chiral auxiliary can be attached to the precursor molecule. For instance, amides derived from pseudoephedrine can be used to direct the alkylation of the α-carbon with high diastereoselectivity. nih.govharvard.edu After the stereoselective transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. This involves the use of a chiral catalyst to control the stereochemistry of the reaction. For example, the asymmetric transfer hydrogenation of α-keto ketimines using a Brønsted acid catalyst can produce chiral α-amino ketones with high enantioselectivity. nih.gov While not a direct synthesis of an α-methoxy ketone, this methodology highlights the potential of asymmetric catalysis in creating chiral centers adjacent to a carbonyl group. The development of catalytic asymmetric methallylation of ketones also provides a route to chiral tertiary homoallylic alcohols, which can be further transformed into chiral β-hydroxy ketones. nih.gov
Development of Catalytic Pathways for Enhanced Synthesis Efficiency
To improve the efficiency and sustainability of the synthesis of this compound, catalytic methods are being explored. Transition metal catalysis, in particular, offers powerful tools for bond formation and functional group transformations.
A notable development is the cobalt-catalyzed α-methoxymethylation of ketones using methanol (B129727) as a C1 source. This method, while demonstrated on propiophenone (B1677668) derivatives, suggests a potential catalytic route for introducing the methoxy group onto a suitable ketone precursor. The reaction proceeds with a cobalt catalyst and an oxidant, offering a more direct approach compared to traditional multi-step methods.
Furthermore, catalytic methods for the synthesis of the ketone backbone itself are of interest. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form carbon-carbon bonds. While typically used for aryl-aryl or aryl-alkenyl couplings, modifications could potentially be adapted for the synthesis of aliphatic ketones.
The following table outlines some catalytic approaches relevant to the synthesis of α-methoxy ketones.
| Catalytic Method | Substrate Type | Product Type | Potential Relevance |
| Cobalt-catalyzed α-methoxymethylation | Ketones | α-Methoxymethyl ketones | Direct introduction of the methoxy group |
| Asymmetric transfer hydrogenation | α-Keto ketimines | Chiral α-amino ketones | Synthesis of chiral analogs |
| Catalytic asymmetric methallylation | Ketones | Chiral tertiary homoallylic alcohols | Precursors to chiral β-hydroxy ketones |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound can lead to more environmentally benign and sustainable manufacturing processes.
Solvent-Free or Reduced-Solvent Reaction Protocols
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free reaction conditions is an active area. For some reactions, mechanochemistry, where mechanical force is used to induce a reaction, can be employed to avoid the use of bulk solvents. While specific solvent-free methods for the synthesis of this compound are not yet established, the development of such protocols is a desirable goal.
Utilizing Renewable Feedstocks for Key Synthons
Another pillar of green chemistry is the use of renewable feedstocks . Biomass, a readily available and renewable resource, can be a source of various platform chemicals that can be converted into valuable products, including ketones. nih.govresearchgate.netfrontiersin.orgsigmaaldrich.com For example, lignocellulosic biomass can be processed to yield aromatic ethers, which can then be catalytically transformed into cyclohexanone (B45756) and its derivatives. nih.govresearchgate.net While not a direct route to this compound, this demonstrates the potential of using biomass-derived starting materials for ketone synthesis. The challenge lies in developing selective conversion pathways from biomass-derived platform molecules to the specific linear ketone structure of interest.
Atom Economy and E-Factor Optimization in Synthetic Sequences
The pursuit of greener and more sustainable chemical manufacturing has intensified the focus on efficiency metrics such as atom economy and the Environmental Factor (E-factor). researchgate.net These metrics are crucial in evaluating the environmental impact of synthetic pathways, particularly in the production of specialized chemicals like this compound. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. organic-chemistry.org The E-factor, introduced by Roger Sheldon, offers a complementary perspective by quantifying the amount of waste generated per unit of product. wikipedia.org An ideal synthesis maximizes atom economy and minimizes the E-factor, thereby reducing waste and enhancing sustainability.
For the synthesis of this compound, a plausible and common approach involves a two-step sequence starting from the precursor 4,4-dimethylpentan-3-one (also known as pinacolone). This sequence typically includes the halogenation of the α-carbon followed by a nucleophilic substitution with a methoxide (B1231860) source, a classic example of the Williamson ether synthesis. masterorganicchemistry.comorgchemres.org
Synthetic Pathway Analysis
A representative synthetic route to this compound is outlined below:
Step 1: α-Halogenation of 4,4-dimethylpentan-3-one
The first step involves the formation of an α-halo ketone intermediate, for instance, 1-chloro-4,4-dimethylpentan-3-one. nih.gov This can be achieved by reacting 4,4-dimethylpentan-3-one with a halogenating agent. For this analysis, we will consider the chlorination using sulfuryl chloride (SO₂Cl₂), a common laboratory reagent for this transformation.
Step 2: Williamson Ether Synthesis
The resulting 1-chloro-4,4-dimethylpentan-3-one is then treated with a methoxide source, such as sodium methoxide (NaOCH₃), to yield the final product, this compound, via an Sₙ2 reaction. chem-station.com
Atom Economy Calculation
The atom economy for this two-step sequence is calculated based on the molecular weights of the reactants and the final desired product.
The atom economy is calculated as:
Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₁₆O₂ | 144.21 |
| 4,4-dimethylpentan-3-one | C₇H₁₄O | 114.19 |
| Sulfuryl chloride | SO₂Cl₂ | 134.97 |
| Sodium methoxide | CH₃ONa | 54.02 |
Atom Economy Calculation: (144.21 / (114.19 + 134.97 + 54.02)) x 100 = 47.5%
This calculation reveals that less than half of the mass of the reactants is incorporated into the final product, highlighting a significant area for improvement. The byproducts, sulfur dioxide, sodium chloride, and hydrochloric acid, contribute to the waste stream.
E-Factor Analysis
The E-factor provides a direct measure of the waste produced. It is calculated as:
E-Factor = Total Mass of Waste / Mass of Product
| Metric | Description | Value |
| Atom Economy | A theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. | 47.5% |
| E-Factor (Theoretical) | The mass ratio of waste to the desired product, assuming 100% yield. It is calculated as (Total mass of reactants - mass of product) / mass of product. | 1.10 |
| E-Factor (Actual) | A more realistic measure of waste generation that accounts for reaction yields and solvent/reagent usage. The calculation is (Total mass of inputs - mass of isolated product) / mass of isolated product. | >1.10 |
The theoretical E-factor, assuming 100% yield, would be:
E-Factor (theoretical) = ((114.19 + 134.97 + 54.02) - 144.21) / 144.21 = 1.10
However, the actual E-factor will be higher due to incomplete reaction yields, solvent usage for reaction and purification, and other process inefficiencies. The pharmaceutical industry, for instance, often sees E-factors between 25 and 200. google.com While a detailed process mass intensity (PMI) analysis would provide a more comprehensive picture by including all materials used, the E-factor serves as a valuable initial assessment. chemicalbook.comgoogle.com
Strategies for Optimization
To improve the green credentials of this synthesis, several strategies can be considered:
Catalytic Routes: Exploring catalytic methods for both the α-functionalization and the etherification steps could significantly reduce the amount of stoichiometric reagents and byproducts. For example, developing a direct catalytic C-H activation/methoxylation of 4,4-dimethylpentan-3-one would represent a major leap in atom economy.
Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time, along with improving purification methods to reduce solvent loss, can also contribute to a lower E-factor. google.com
Mechanistic Investigations of Reactions Involving 1 Methoxy 4,4 Dimethylpentan 3 One
Detailed Analysis of Enolate Formation and Reactivity
Enolates are critical intermediates in many carbonyl reactions, and their formation from 1-methoxy-4,4-dimethylpentan-3-one is influenced by both kinetic and thermodynamic factors.
Kinetic and Thermodynamic Studies of Enolization
The acidity of the α-hydrogens in ketones is a result of the powerful electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate. ncert.nic.in In the case of this compound, deprotonation can only occur at the C2 carbon, which is flanked by the methoxy (B1213986) group. This simplifies the regiochemical outcome, as only one enolate can be formed.
The formation of an enolate can be under either kinetic or thermodynamic control. udel.eduic.ac.uk
Kinetic Control: This is typically achieved using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C). masterorganicchemistry.comyoutube.com These conditions favor the fastest-forming product because the deprotonation is rapid and irreversible. udel.edu The steric bulk of the base makes it more likely to abstract the most accessible proton.
Thermodynamic Control: This is favored by using a weaker base (like an alkoxide) at higher temperatures, which allows an equilibrium to be established. udel.eduyoutube.com Over time, the more stable product will predominate.
For this compound, since there is only one possible enolate, the distinction between kinetic and thermodynamic regiocontrol is not applicable. However, the conditions of enolization still dictate the efficiency and rate of the reaction. The presence of the electronegative methoxy group at the α-position is expected to increase the acidity of the C2 protons compared to a simple ketone like pinacolone (B1678379) (3,3-dimethyl-2-butanone), facilitating enolate formation. Computational studies on similar systems show that α-substituents significantly influence the acidity of α-protons. researchgate.net
Table 1: Comparison of Conditions for Enolate Formation
| Condition | Base | Temperature | Outcome |
| Kinetic Control | Strong, hindered (e.g., LDA) | Low (e.g., -78°C) | Rapid, irreversible formation |
| Thermodynamic Control | Weaker (e.g., NaOEt) | Higher (e.g., 25°C) | Reversible formation, favors stable product |
Stereochemical Outcomes in α-Functionalization Reactions
Once the enolate of this compound is formed, its subsequent reaction with an electrophile (α-functionalization) is of stereochemical interest. The planar nature of the enolate means that an incoming electrophile can attack from either face. In an achiral environment, this would lead to a racemic mixture.
However, the presence of the α-methoxy group and the bulky tert-butyl group can exert significant stereocontrol. The geometry of the lithium enolate, for instance, and its aggregation state in solution can influence the facial selectivity of alkylation or aldol (B89426) reactions. While specific studies on this compound are not widely published, research on the alkylation of enolates derived from N-acylation of pseudoephedrine, a system used to control stereochemistry, demonstrates that facial selectivity is a common and controllable phenomenon. masterorganicchemistry.com The choice of solvent, counterion (e.g., Li+, Na+, K+), and temperature can all impact the diastereomeric or enantiomeric excess of the product.
Nucleophilic and Electrophilic Transformations of the Carbonyl and Ether Moieties
The carbonyl and ether groups are the primary sites of reactivity in this compound.
Investigating Carbonyl Addition-Elimination Pathways
Aldehydes and ketones undergo nucleophilic addition reactions where a nucleophile attacks the electrophilic carbonyl carbon. ncert.nic.inmasterorganicchemistry.com This attack changes the carbon's hybridization from sp² to sp³, forming a tetrahedral intermediate. ncert.nic.in In standard ketones, this intermediate is typically protonated to yield an alcohol. libretexts.org
However, in α-alkoxy ketones, the reaction can proceed further. The initial nucleophilic addition forms a tetrahedral intermediate. From this intermediate, there are two potential pathways:
Protonation of the alkoxide to form a stable addition product.
Elimination of the methoxy group to reform a carbonyl, resulting in a substitution product.
This addition-elimination mechanism is common for carboxylic acid derivatives but less so for ketones, which typically lack a good leaving group. libretexts.org The feasibility of this pathway for this compound depends on the nucleophile and the reaction conditions. Strong, irreversible nucleophiles like Grignard reagents or organolithium compounds will likely lead to the simple addition product. masterorganicchemistry.com For reactions with other nucleophiles, such as ammonia (B1221849) derivatives, an addition-elimination sequence can occur, often catalyzed by acid to make the carbonyl more electrophilic and facilitate the final dehydration step. youtube.comorganicmystery.com
Role of the Methoxy Group in Directing Reactivity or as a Leaving Group
The methoxy group plays a dual role in the reactivity of this compound.
Directing Group: The primary influence of the methoxy group is its inductive electron-withdrawing effect, which increases the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens. This makes the ketone more susceptible to both nucleophilic attack at the carbonyl and deprotonation at the alpha carbon.
Leaving Group: While methoxide (B1231860) (CH₃O⁻) is generally not considered a good leaving group due to its basicity, it can be eliminated under certain conditions. reddit.com In nucleophilic substitution reactions at the α-carbon, particularly with softer nucleophiles, the methoxy group could potentially be displaced. More commonly, its departure is seen in addition-elimination reactions at the carbonyl center, especially if the tetrahedral intermediate is sufficiently stabilized or if the reaction is driven forward by subsequent steps. Computational studies on related α-haloketones show that nucleophilic substitution can compete with other reaction pathways, such as epoxidation, highlighting the potential for the α-substituent to act as a leaving group. up.ac.za
Reaction Kinetics and Transition State Analysis
The rates of reactions involving this compound are heavily influenced by both steric and electronic factors. The bulky tert-butyl group adjacent to the carbonyl creates significant steric hindrance, which can slow the approach of nucleophiles to the carbonyl carbon. ncert.nic.in This is a general principle where ketones are sterically hindered compared to aldehydes and are thus less reactive. ncert.nic.in
Kinetic studies on the OH radical-initiated oxidation of structurally similar unsaturated ketones show that reaction rates are highly dependent on the molecule's structure. copernicus.org For this compound, the rate of enolization or nucleophilic addition would be a function of the base/nucleophile concentration, solvent polarity, and temperature.
Transition state analysis, often performed using computational chemistry, would provide insight into the reaction's energy profile. For enolate formation, the transition state involves the partial breaking of the C-H bond and partial formation of the base-H bond. ic.ac.uk For nucleophilic addition, the transition state features the nucleophile approaching the carbonyl carbon, with the carbon rehybridizing from trigonal planar towards tetrahedral. The presence of the α-methoxy group would be expected to influence the stability of these transition states. For example, in the transition state for nucleophilic attack, the electronegative oxygen could stabilize the developing partial negative charge on the carbonyl oxygen, but this effect would be weighed against steric repulsion between the nucleophile and the methoxy group.
Experimental Kinetic Data Acquisition
The acquisition of experimental kinetic data is a cornerstone of mechanistic investigation. For reactions involving this compound, this would entail systematically measuring reaction rates under various conditions. While specific kinetic data for this compound is not extensively available in the public domain, the methodologies for such studies are well-established.
Techniques such as spectroscopy (UV-Vis, NMR), chromatography (GC, HPLC), and stopped-flow methods are typically employed to monitor the concentration of reactants and products over time. From this data, key kinetic parameters can be determined.
Key Kinetic Parameters:
Rate Law: Describes the relationship between the rate of a reaction and the concentration of reactants. For a hypothetical reaction of this compound with a nucleophile (Nu), the rate law might take the form: Rate = k[this compound]^x[Nu]^y. The exponents x and y represent the order of the reaction with respect to each reactant.
Rate Constant (k): A proportionality constant in the rate law that is specific to a particular reaction at a given temperature.
Activation Energy (Ea): The minimum energy required for a reaction to occur, which can be determined by studying the temperature dependence of the rate constant using the Arrhenius equation.
A hypothetical data table illustrating the type of information that would be gathered from kinetic experiments is presented below.
| Experiment | Initial [this compound] (mol/L) | Initial [Reagent] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |
This table is illustrative and does not represent actual experimental data.
The data in such a table would allow for the determination of the reaction order with respect to each reactant, providing crucial clues about the molecularity of the rate-determining step.
Computational Modeling of Reaction Coordinates and Activation Barriers
In conjunction with experimental studies, computational chemistry offers powerful tools for investigating reaction mechanisms at a molecular level. Quantum mechanical calculations can be used to model the potential energy surface of a reaction, providing detailed information about the structures of reactants, products, intermediates, and transition states.
For reactions of this compound, computational modeling could be used to:
Map Reaction Coordinates: Visualize the pathway of a reaction, showing the geometric and energetic changes as reactants are converted to products.
Calculate Activation Barriers (ΔG‡): Determine the energy difference between the reactants and the transition state. This calculated barrier is directly related to the reaction rate and can be compared with experimental activation energies.
Investigate Stereoselectivity: Model the transition states leading to different stereoisomeric products to understand the origins of observed stereochemical outcomes.
The table below illustrates the type of data that would be generated from computational studies on a hypothetical reaction of this compound.
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| Reactants | DFT/B3LYP/6-31G | 0.0 |
| Transition State 1 | DFT/B3LYP/6-31G | +18.5 |
| Intermediate | DFT/B3LYP/6-31G | -5.2 |
| Transition State 2 | DFT/B3LYP/6-31G | +15.3 |
| Products | DFT/B3LYP/6-31G* | -22.7 |
This table is illustrative and does not represent actual calculated data.
By comparing the energies of different possible pathways and transition states, computational models can help to distinguish between proposed mechanisms and provide a detailed, three-dimensional picture of the reaction dynamics. This synergy between experimental kinetics and computational modeling is essential for building a robust and comprehensive understanding of the chemical reactivity of this compound.
Computational Chemistry and Theoretical Characterization of 1 Methoxy 4,4 Dimethylpentan 3 One
Electronic Structure Elucidation via Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For 1-Methoxy-4,4-dimethylpentan-3-one, these methods can predict its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust method for determining the equilibrium geometry and conformational isomers of organic molecules. nih.gov For this compound, a flexible molecule with several rotatable bonds, multiple conformers can exist. Theoretical calculations, for instance using the B3LYP functional with a 6-31G(d) basis set, can be employed to locate the minimum energy structures on the potential energy surface. nih.gov
The key dihedral angles, such as those around the C-C and C-O bonds of the methoxyethyl group, define the conformational space. The bulky tert-butyl group significantly influences the steric environment, likely favoring conformations that minimize steric hindrance.
Below is an illustrative data table of optimized geometrical parameters for a plausible low-energy conformer of this compound, as would be predicted by DFT calculations.
| Parameter | Atom Pair/Group | Predicted Value |
| Bond Length | C=O | 1.22 Å |
| C-C (keto-tert-butyl) | 1.54 Å | |
| C-C (keto-ethyl) | 1.52 Å | |
| C-O (methoxy) | 1.43 Å | |
| Bond Angle | C-C(=O)-C | 118° |
| O=C-C(tert-butyl) | 121° | |
| C-O-C (ether) | 112° | |
| Dihedral Angle | C-C-O-C (methoxy) | ~180° (anti) |
Note: The data in this table is illustrative and represents typical values for similar functional groups based on general DFT calculation outcomes.
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. niscpr.res.in
For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carbonyl and methoxy (B1213986) groups, which possess lone pairs of electrons. The LUMO is likely to be centered on the π* orbital of the carbonyl group, making the carbonyl carbon susceptible to nucleophilic attack.
An illustrative FMO analysis for this compound is presented below.
| Orbital | Predicted Energy (eV) | Primary Location |
| HOMO | -9.8 eV | Lone pairs of carbonyl and ether oxygen |
| LUMO | +1.5 eV | π* orbital of the carbonyl group |
| HOMO-LUMO Gap | 11.3 eV |
Note: The data in this table is illustrative, based on typical FMO analysis for aliphatic ketones and ethers.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum mechanical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. nih.gov
The conformation of a flexible molecule like this compound can be significantly influenced by the solvent. orientjchem.org MD simulations in different solvent environments (e.g., water, methanol (B129727), or a non-polar solvent like hexane) can reveal the preferential conformations adopted in solution. Polar solvents are expected to stabilize conformations with larger dipole moments. orientjchem.org
Furthermore, ketones can exist in equilibrium with their enol tautomers. While for simple ketones the keto form is generally more stable, the equilibrium can be affected by the solvent. emerginginvestigators.org Solvents capable of hydrogen bonding can stabilize both the keto and enol forms, and computational studies can predict the relative energies and equilibrium constants of tautomerization in different media. orientjchem.orgemerginginvestigators.org For this compound, the enol form would involve a C=C double bond adjacent to the tert-butyl group and a hydroxyl group.
MD simulations are also well-suited to study intermolecular interactions. nih.gov For this compound, the primary intermolecular forces are dipole-dipole interactions due to the polar carbonyl group, and London dispersion forces. khanacademy.orglibretexts.org The presence of both a hydrogen bond acceptor (the carbonyl and ether oxygens) and no hydrogen bond donors suggests specific interaction patterns with protic solvents. In a pure state or in non-polar solvents, the molecules would likely arrange to favor the antiparallel alignment of their dipoles.
At higher concentrations, molecules with both polar and non-polar regions, like this ketone, could exhibit tendencies for self-assembly or aggregation, a phenomenon that can be effectively studied using all-atom MD simulations. nih.gov
Prediction of Spectroscopic Signatures for Advanced Elucidation
Computational methods are powerful tools for predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds. joaquinbarroso.comd-nb.info
DFT calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govacs.org By employing methods like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the magnetic shielding tensors for each nucleus. joaquinbarroso.com These can then be converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). acs.org
Vibrational frequencies corresponding to Infrared (IR) spectroscopy can also be computed using DFT. researchgate.net The calculated frequencies, after appropriate scaling to account for anharmonicity and other method-inherent errors, can be compared with experimental IR spectra to assign specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O stretch of the ketone. psu.edu
Illustrative predicted spectroscopic data for this compound are provided in the tables below.
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | 215 |
| C (quaternary, tert-butyl) | 45 |
| CH₃ (tert-butyl) | 28 |
| CH₂ (adjacent to C=O) | 48 |
| CH₂ (adjacent to O-CH₃) | 70 |
| O-CH₃ | 59 |
Note: The data in this table is illustrative and based on typical chemical shift ranges for the respective functional groups. oregonstate.edulibretexts.org The exact values would be obtained from specific DFT/GIAO calculations.
Predicted ¹H NMR Chemical Shifts
| Proton(s) | Predicted Chemical Shift (δ, ppm) |
| CH₃ (tert-butyl) | 1.1 |
| CH₂ (adjacent to C=O) | 2.8 |
| CH₂ (adjacent to O-CH₃) | 3.6 |
| O-CH₃ | 3.3 |
Note: The data in this table is illustrative and based on typical chemical shift ranges for the respective functional groups. github.io
Predicted Key IR Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch | 1715 |
| C-H Stretch (sp³) | 2870-2960 |
| C-O-C Stretch (ether) | 1100-1150 |
Note: The data in this table is illustrative and based on characteristic IR absorption frequencies for ketones and ethers. researchgate.net
High-Level NMR Chemical Shift Prediction and Anisotropic Effects
The prediction of NMR chemical shifts via computational methods is a cornerstone of modern structural elucidation. For this compound, methodologies such as those based on Density Functional Theory (DFT) are instrumental. The Gauge-Including Atomic Orbital (GIAO) method, a common DFT-based approach, is frequently used to calculate the isotropic magnetic shielding tensors of nuclei, which are then converted into chemical shifts. These calculations are typically performed on a geometry-optimized structure of the molecule to ensure accuracy.
The chemical environment of each nucleus in this compound is unique, leading to a distinct chemical shift. The molecule possesses a variety of proton and carbon environments: the methoxy group (-OCH₃), the methylene (B1212753) group adjacent to the oxygen, the methylene group adjacent to the carbonyl group, the carbonyl carbon itself, the quaternary carbon, and the three methyl groups of the tert-butyl moiety.
A significant factor influencing the chemical shifts in this molecule is the magnetic anisotropy of the carbonyl group (C=O). The π-electron system of the carbonyl bond creates a local magnetic field that is not uniform in all directions. This anisotropic effect results in both shielding and deshielding regions around the functional group. Protons and carbons located in the vicinity of the carbonyl group will experience a shift in their resonance frequencies depending on their spatial relationship to the carbonyl bond. Specifically, nuclei situated in the conical region along the C=O bond axis are typically shielded (shifted to a lower ppm value), while those in the plane of the carbonyl group are deshielded (shifted to a higher ppm value). In this compound, the protons on the methylene group adjacent to the carbonyl are expected to be significantly influenced by this effect.
The electronegativity of the methoxy group's oxygen atom also plays a crucial role, inducing a deshielding effect on the adjacent methylene protons and carbon. High-level computational models can accurately capture these subtle electronic effects, providing predicted chemical shifts that are often in close agreement with experimental data.
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar functional groups and the expected electronic and anisotropic effects.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ -O- | 3.3 - 3.4 | 58 - 60 |
| -O-CH₂ - | 3.6 - 3.8 | 65 - 68 |
| -CH₂ -C=O | 2.7 - 2.9 | 40 - 45 |
| -C =O | - | 210 - 215 |
| -C (CH₃)₃ | - | 42 - 45 |
| -C(C H₃)₃ | 1.1 - 1.3 | 25 - 28 |
Vibrational Frequency Analysis (IR/Raman) for Mode Assignment
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Computational chemistry is a powerful tool for predicting these vibrational frequencies and for assigning specific spectral bands to the corresponding atomic motions. For this compound, a molecule with 24 atoms, there are 3N-6 = 3(24)-6 = 66 possible fundamental vibrational modes. libretexts.org
Theoretical vibrational analysis is typically performed using DFT calculations, which can compute the harmonic vibrational frequencies. These calculated frequencies often have a systematic overestimation, which can be corrected using empirical scaling factors to improve agreement with experimental spectra.
The vibrational spectrum of this compound is expected to exhibit several characteristic bands corresponding to its functional groups. The most prominent of these is the C=O stretching vibration of the ketone, which is anticipated to appear as a strong band in the IR spectrum, typically in the range of 1715-1735 cm⁻¹. The exact position of this band can be influenced by the electronic environment and the conformation of the molecule.
Other key vibrational modes include:
C-H Stretching: The aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.
C-O-C Stretching: The asymmetric and symmetric stretching of the C-O-C linkage in the methoxy ether group will give rise to distinct bands, typically in the 1050-1250 cm⁻¹ region.
CH₂ and CH₃ Bending: Scissoring, wagging, twisting, and rocking modes of the methylene groups, as well as symmetric and asymmetric bending modes of the methyl groups, will appear in the fingerprint region (below 1500 cm⁻¹).
Skeletal Vibrations: C-C stretching and bending vibrations of the molecular backbone will also contribute to the complex pattern of bands in the fingerprint region.
A detailed assignment of the vibrational modes can be achieved by visualizing the atomic displacements for each calculated frequency. This allows for an unambiguous correlation between the computed spectrum and the features observed in experimental IR and Raman spectra.
Below is a table summarizing the predicted key vibrational frequencies and their assignments for this compound.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C-H Stretching (methyl and methylene) | 2850 - 3000 | Medium to Strong | Medium to Strong |
| C=O Stretching (ketone) | 1715 - 1735 | Strong | Medium |
| CH₂ Scissoring | 1450 - 1470 | Medium | Medium |
| CH₃ Asymmetric Bending | 1430 - 1460 | Medium | Medium |
| CH₃ Symmetric Bending | 1365 - 1385 | Medium | Medium |
| C-O-C Asymmetric Stretching | 1180 - 1250 | Strong | Medium |
| C-O-C Symmetric Stretching | 1050 - 1150 | Medium | Strong |
| C-C Skeletal Vibrations | 800 - 1100 | Weak to Medium | Weak to Medium |
Advanced Spectroscopic and Structural Elucidation of 1 Methoxy 4,4 Dimethylpentan 3 One and Its Derived Structures
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is an unparalleled tool for determining the precise connectivity and three-dimensional structure of organic compounds in solution and the solid state.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of the nuclei, a full and unambiguous assignment for 1-methoxy-4,4-dimethylpentan-3-one requires two-dimensional (2D) NMR experiments. sdsu.edutcd.ie These techniques reveal correlations between nuclei, allowing for the assembly of the molecular framework.
The structure of this compound presents five distinct proton environments and eight unique carbon environments. Based on established chemical shift ranges for ketones and ethers, a predicted set of ¹H and ¹³C NMR data can be proposed. orgchemboulder.comsigmaaldrich.comoregonstate.edu
Predicted ¹H and ¹³C NMR Data The following table outlines the predicted chemical shifts (in ppm), multiplicities, and key correlations expected for this compound.
| Position | Atom | Predicted ¹H Shift (ppm), Mult. | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | -OCH₃ | 3.3 (s, 3H) | 59.0 | C2 |
| 2 | -CH₂- | 3.7 (t, 2H) | 70.0 | C1, C3 |
| 3 | -C(O)- | - | 214.0 | - |
| 4 | -CH₂- | 2.8 (t, 2H) | 45.0 | C3, C5, C6 |
| 5 | -C(CH₃)₃ | - | 44.0 | - |
| 6 | -C(CH₃)₃ | 1.1 (s, 9H) | 26.0 | C4, C5 |
Predicted values are based on analogous structures and standard chemical shift tables.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, the primary correlation would be a cross-peak between the two methylene (B1212753) groups at positions 2 and 4, confirming the -CH₂-CH₂- linkage.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). sdsu.edunih.gov It allows for the definitive assignment of each protonated carbon signal. For example, the proton singlet at ~1.1 ppm would correlate with the carbon signal at ~26.0 ppm, assigning them to the t-butyl methyl groups (C6). Similarly, the methoxy (B1213986) proton singlet at ~3.3 ppm would correlate to the carbon at ~59.0 ppm (C1).
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation, as it shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com Key HMBC correlations for this molecule would include:
The protons of the t-butyl group (H6) showing a correlation to the carbonyl carbon (C3) and the quaternary carbon (C5).
The protons of the methylene group at C4 showing correlations to the carbonyl carbon (C3) and the carbons of the t-butyl group (C5, C6).
The protons of the methoxy group (H1) showing a correlation to the adjacent methylene carbon (C2). These correlations allow for the unambiguous connection of the t-butyl group to the carbonyl and the methoxyethyl group to the other side of the carbonyl.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum could show correlations between the protons on the C4 methylene group and the protons of the t-butyl group (H6), further confirming the structure.
Dynamic NMR Spectroscopy for Rotational Barriers and Conformational Exchange
Dynamic NMR (DNMR) is used to study chemical processes that occur on a similar timescale to the NMR experiment, such as conformational changes and restricted bond rotation. researchgate.netresearchgate.net In this compound, the bond between the sterically demanding t-butyl group and the carbonyl carbon (C3-C4) is expected to have a significant barrier to rotation.
At room temperature, this rotation is typically fast, resulting in sharp, time-averaged signals. However, as the temperature is lowered, the rate of rotation decreases. If the barrier is sufficiently high (typically >5 kcal/mol), this can lead to broadening of the signals for nuclei near the rotating bond, such as the t-butyl protons and the C4 methylene protons. nih.gov At the coalescence temperature, where the rate of exchange equals the frequency difference between the signals of the distinct conformers, a single broad peak is observed. youtube.com By analyzing the line shape changes over a range of temperatures, the rate constants for the rotational process can be determined, and the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. researchgate.netnih.gov For hindered ketones, these barriers can range from 10 to 15 kcal/mol.
Solid-State NMR Investigations of Crystalline Forms or Adducts
Solid-state NMR (ssNMR) provides valuable structural information for crystalline materials, where molecular motion is restricted. nih.gov If this compound can be obtained in a crystalline form, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR would be the technique of choice.
In ssNMR, chemical shifts are highly sensitive to the local electronic environment, which is influenced by molecular conformation and intermolecular packing forces in the crystal lattice. nih.gov Therefore, a ¹³C CP-MAS spectrum would provide a fingerprint of the specific crystalline form. If the compound exhibits polymorphism (the ability to exist in multiple crystalline forms), each polymorph would yield a distinct ssNMR spectrum. This technique is crucial for identifying and characterizing different solid forms, which can have different physical properties. The presence of adducts would also lead to significant changes in the ssNMR spectrum, providing insight into the nature of the host-guest interactions.
High-Resolution Mass Spectrometry and Fragmentation Pathway Studies
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and structure.
Elucidation of Fragmentation Mechanisms under various Ionization Conditions
Under Electron Ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) that subsequently undergoes fragmentation. The resulting fragmentation pattern is a reproducible fingerprint that can be used for structural elucidation. For this compound, the fragmentation is predicted to be dominated by cleavages adjacent to the carbonyl group (α-cleavage) and the ether oxygen. libretexts.orgmiamioh.edu
Key predicted fragmentation pathways include:
α-Cleavage (A): Loss of the t-butyl radical (•C(CH₃)₃, mass 57) from the molecular ion to generate the stable acylium ion [CH₃OCH₂CH₂CO]⁺ at m/z 87 .
α-Cleavage (B): Loss of the methoxyethyl radical (•CH₂CH₂OCH₃, mass 59) to generate the pivaloyl cation [(CH₃)₃CCO]⁺ at m/z 85 . This ion can further lose a neutral carbon monoxide (CO) molecule to form the highly stable t-butyl cation [C(CH₃)₃]⁺ at m/z 57 . This is a characteristic fragmentation for compounds containing a t-butyl ketone moiety, as seen in the mass spectrum of pinacolone (B1678379). pearson.comnist.gov
Ether Cleavage: Cleavage of the C-C bond alpha to the ether oxygen can produce the [CH₂OCH₃]⁺ ion at m/z 45 .
Softer ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), typically result in less fragmentation and produce a prominent protonated molecule, [M+H]⁺. uni-saarland.de
Predicted EI Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 144 | [C₈H₁₆O₂]⁺• | Molecular Ion (M⁺•) |
| 87 | [CH₃OCH₂CH₂CO]⁺ | α-Cleavage: M⁺• - •C(CH₃)₃ |
| 85 | [(CH₃)₃CCO]⁺ | α-Cleavage: M⁺• - •CH₂CH₂OCH₃ |
| 57 | [C(CH₃)₃]⁺ | Secondary fragmentation: Loss of CO from m/z 85 |
| 45 | [CH₂OCH₃]⁺ | Ether Cleavage |
Accurate Mass Measurement for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of an ion with very high precision (typically to four or five decimal places). uci.edu This allows for the determination of the elemental composition of the ion. rsc.org The molecular formula of this compound is C₈H₁₆O₂.
Using the exact masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.007825, ¹⁶O = 15.994915), the calculated monoisotopic mass of the neutral molecule is 144.11503 Da. nih.govnih.gov
An HRMS experiment would measure the m/z of the molecular ion or a pseudo-molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to within a few parts per million (ppm) of the theoretical value.
Calculated Exact Masses for HRMS Verification
| Ion Species | Formula | Calculated m/z |
| [M]⁺• | [C₈H₁₆O₂]⁺• | 144.11503 |
| [M+H]⁺ | [C₈H₁₇O₂]⁺ | 145.12286 |
| [M+Na]⁺ | [C₈H₁₆NaO₂]⁺ | 167.10480 |
Obtaining an experimental mass that matches one of these theoretical values (e.g., within 5 ppm) provides strong evidence for the elemental formula C₈H₁₆O₂, helping to distinguish it from other potential compounds with the same nominal mass. uci.edu
Chemical Reactivity and Derivatization Studies of 1 Methoxy 4,4 Dimethylpentan 3 One
Functional Group Interconversions and α-Functionalization of the Ketone
The presence of protons on the carbon atom alpha to the carbonyl group (C2) allows for the formation of an enolate, which is the key intermediate for various functionalization reactions. The adjacent methoxy (B1213986) group and the bulky tert-butyl group significantly influence the regioselectivity and stereoselectivity of these transformations.
The ketone functionality of 1-Methoxy-4,4-dimethylpentan-3-one is a suitable participant in carbon-carbon bond-forming reactions such as the aldol (B89426) and Mannich reactions.
Directed Aldol Reactions: In a crossed or mixed aldol reaction, where two different carbonyl compounds react, controlling which partner forms the enolate and which acts as the electrophile is crucial to prevent a mixture of products. chemistrysteps.comscilit.com For this compound, a directed aldol reaction is the preferred method. This involves the pre-formation of a specific enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) before the addition of an aldehyde electrophile. libretexts.orgyoutube.com The use of LDA ensures irreversible and regioselective deprotonation at the C2 position, forming the kinetic enolate. chemistrysteps.com
The α-methoxy group is known to influence the stereochemical outcome of aldol additions. While systematic studies on this specific ketone are not available, research on other α-alkoxy ketones shows that the stereoselectivity is highly dependent on the reaction conditions and the nature of the metal counterion of the enolate. wiley-vch.de For instance, lithium enolates can participate in chelation-controlled transition states, potentially leading to high diastereoselectivity in the β-hydroxy ketone product. Boron enolates are also frequently used to achieve high levels of stereocontrol in aldol reactions. wikipedia.org
Mannich Reactions: The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. This reaction involves an aldehyde (often formaldehyde), a primary or secondary amine, and an active hydrogen compound, which in this case would be this compound. The reaction proceeds via the formation of an Eschenmoser's salt or a pre-formed iminium ion, which then acts as the electrophile for the ketone's enol or enolate form. acs.orgjlu.edu.cn
Modern variations of the Mannich reaction, including catalytic enantioselective methods, have been developed for α-keto amides and ketoimines, suggesting that similar strategies could be applied to α-methoxy ketones to achieve stereocontrolled synthesis of functionalized amino diols or other complex nitrogen-containing molecules. deepdyve.comrsc.orgnih.gov The general applicability of this reaction makes it a powerful tool for introducing an aminomethyl group at the C2 position of the ketone.
Table 1: Representative Conditions for Directed Aldol Reactions
| Enolate Formation | Electrophile | Conditions | Product Type |
| Ketone + LDA | Aldehyde | THF, -78 °C, then add aldehyde | β-Hydroxy Ketone |
| Ketone + Dibutylboron Triflate, Base | Aldehyde | CH₂Cl₂, -78 °C to 0 °C, then add aldehyde | syn- or anti-β-Hydroxy Ketone |
Halogenation: The α-carbon of this compound can be selectively halogenated under various conditions. Acid-catalyzed halogenation, for instance with bromine in acetic acid, proceeds through the enol form. The rate of this reaction is independent of the halogen concentration, as enol formation is the rate-determining step. Due to the single enolizable position, monosubstitution is expected to be highly selective. Base-mediated halogenation occurs via the enolate and is typically very rapid. This method is employed in the haloform reaction for methyl ketones, where a methyl group attached to the carbonyl is converted to a haloform (e.g., chloroform, bromoform, or iodoform) upon treatment with a halogen in excess base. ncert.nic.in
Oxidation: The ketone can undergo oxidation at the α-position. For ketones with an α-hydrogen, oxidation with reagents like selenium dioxide (SeO₂) can introduce a carbonyl group, leading to an α-dicarbonyl compound. The Baeyer-Villiger oxidation, using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would likely result in the insertion of an oxygen atom between the carbonyl carbon and the bulky tert-butyl group, forming an ester. This regioselectivity is due to the greater migratory aptitude of the tertiary alkyl group.
Ether Cleavage and Modifications of the Methoxy Group
The methoxy group offers another site for chemical modification, primarily through cleavage of the ether bond.
Cleavage of the methyl ether to reveal the corresponding α-hydroxy ketone is a key transformation. Standard ether cleavage reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) can be effective but may be too harsh for the ketone functionality. A more selective and widely used reagent for cleaving methyl ethers is boron tribromide (BBr₃). The reaction is typically performed at low temperatures in an inert solvent like dichloromethane. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack by the bromide ion on the methyl group. Subsequent aqueous workup liberates the free alcohol.
Once the methoxy group is cleaved to the corresponding α-hydroxy ketone, the resulting alcohol provides a synthetic handle for further transformations.
To Other Ethers: The hydroxyl group can be alkylated under Williamson ether synthesis conditions (a strong base like sodium hydride followed by an alkyl halide) to generate a variety of other α-alkoxy ketones.
To Halogenated Moieties: The alcohol can be converted into a leaving group, such as a tosylate or mesylate, and subsequently displaced by a halide nucleophile (e.g., NaBr, NaCl) in an Sₙ2 reaction. Alternatively, direct conversion to an α-chloro or α-bromo ketone can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively.
Table 2: Reagents for Functional Group Transformations
| Starting Group | Target Group | Reagent(s) |
| α-CH₂ | α-CH(Br) | Br₂ in Acetic Acid |
| -OCH₃ | -OH | BBr₃, then H₂O |
| -OH | -Cl | SOCl₂ or PCl₅ |
| -OH | -O-Alkyl | 1. NaH; 2. Alkyl-Halide |
Cyclization Reactions and Annulation Strategies
The bifunctional nature of this compound and its derivatives makes them valuable precursors in cyclization reactions. For instance, an α-hydroxy ketone derivative, obtained from demethylation, is a key structural motif in many natural products and can be used in the synthesis of heterocyclic systems.
Derivatives containing a nucleophilic site and an electrophilic site within the same molecule can undergo intramolecular cyclization. For example, if a derivative were synthesized with a terminal halide on a chain attached at the C2 position, an intramolecular Sₙ2 reaction could lead to the formation of a cyclic ketone.
Furthermore, the molecule can serve as a building block in annulation strategies, which are reactions that build a new ring onto an existing structure. For example, Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation, could potentially be adapted. A derivative of this compound could act as the Michael donor, reacting with an α,β-unsaturated ketone to build a new six-membered ring. The specific substitution pattern would influence the feasibility and outcome of such strategies.
Research on this compound Remains Limited
Extensive investigation into the chemical literature reveals a notable scarcity of published research concerning the specific reactivity of this compound, particularly in the realms of intramolecular transformations and cascade reactions to form cyclic systems. While the compound is commercially available and its basic properties are documented, detailed studies on its derivatization and subsequent cyclization appear to be largely absent from peer-reviewed scientific journals and patent literature.
Efforts to uncover documented instances of intramolecular cyclization of this compound or its use as a foundational scaffold in cascade reactions for the synthesis of complex ring systems did not yield specific examples. The available literature primarily focuses on general synthetic methods for ketones and related compounds, without detailing the unique reactivity of this particular pentanone derivative.
The lack of specific research findings on the intramolecular transformations and cascade reactions of this compound prevents a detailed discussion on these topics. The scientific community has yet to publish in-depth studies that would provide the necessary data for a comprehensive analysis of its reactivity in forming cyclic structures.
1 Methoxy 4,4 Dimethylpentan 3 One As a Synthetic Building Block and Intermediate
Utilization in the Construction of Complex Natural Products
The backbone of many natural products is assembled through the iterative coupling of smaller, functionalized fragments. The structural features of 1-Methoxy-4,4-dimethylpentan-3-one make it a theoretically attractive component in such synthetic strategies.
Installation of the this compound Moiety via Fragment Coupling
The assembly of complex molecules often relies on fragment coupling reactions, where key carbon-carbon bonds are formed between advanced intermediates. researchgate.netnih.gov The "4,4-dimethylpentan-3-one" core of the title compound can be found in various synthetic intermediates. For instance, the related compound 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone (B1583267) is a known intermediate in the synthesis of fungicides. Its preparation involves the condensation of p-chlorobenzaldehyde and pinacolone (B1678379), followed by hydrogenation. This suggests that the core structure is synthetically accessible and can be incorporated into larger molecules.
In the context of natural product synthesis, β-alkoxy ketones are valuable building blocks. For example, the nonproteinogenic amino acid (2R,3R)-beta-methoxytyrosine, a component of several cyclic depsipeptide natural products, has been synthesized enantioselectively. nih.gov This highlights the importance of the β-methoxy moiety in natural product chemistry.
Strategic Transformations of the Scaffold within Larger Syntheses
Once integrated into a larger molecular framework, the ketone and methoxy (B1213986) functionalities of this compound offer numerous handles for further chemical manipulation. The ketone can be a site for nucleophilic addition, reduction to an alcohol, or conversion to an enolate for subsequent alkylation or aldol (B89426) reactions. The methoxy group, while generally stable, could potentially be cleaved under specific conditions to reveal a hydroxyl group, providing another point for modification.
The biotransformation of sterols, which involves β-oxidation cycles, demonstrates how β-keto functionalities are key in the degradation and modification of complex natural compounds. mdpi.com This biological parallel underscores the synthetic potential of the β-keto group in the laboratory for strategic bond-forming and-breaking events.
Application in the Synthesis of Specialty Chemicals and Advanced Materials Precursors
Beyond natural products, the unique substitution pattern of this compound lends itself to the synthesis of a variety of specialty chemicals and materials.
Role as a Chiral Auxiliary or Ligand Precursor
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comsigmaaldrich.com While there is no direct evidence of this compound being used as a chiral auxiliary, a chiral version of this molecule could theoretically serve this purpose. The steric bulk of the tert-butyl group could effectively shield one face of a reactive center, such as an enolate derived from the ketone, directing incoming reagents to the opposite face.
Common chiral auxiliaries include oxazolidinones and camphor-based derivatives, which are used to achieve high levels of stereocontrol in reactions like alkylations and aldol additions. wikipedia.org The development of new chiral auxiliaries is an ongoing area of research, and molecules with unique steric and electronic properties are always of interest.
Incorporation into Polymers or Supramolecular Assemblies
The incorporation of specific functional groups into polymers can impart desirable properties. Research into performance-advantaged polymers has explored the use of β-ketone-containing monomers derived from biomass. nrel.gov These ketones can enhance the rigidity and functionality of the resulting polymers. While not directly involving this compound, this research highlights the potential for β-ketones to be valuable components in materials science. The title compound, with its combination of a polar ketone and a non-polar hydrocarbon backbone, could be a precursor to monomers for specialty polymers with tailored properties.
Methodologies for Stereocontrol in Reactions Involving this compound
Achieving a high degree of stereocontrol is a central goal in modern organic synthesis. The reactivity of β-alkoxy ketones has been studied in this context, providing insights into how the stereochemical outcome of their reactions can be influenced.
Boron-mediated aldol reactions of β-alkoxy methyl ketones have been shown to exhibit high levels of 1,5-anti stereocontrol. nih.gov This selectivity is attributed to a stabilizing hydrogen bond between the alkoxy oxygen and the aldehyde proton in a boat-shaped transition state. nih.gov This principle would be directly applicable to reactions of this compound, suggesting that its methoxy group could play a crucial role in directing the stereochemistry of aldol additions.
Furthermore, the stereocontrolled synthesis of α-amino-α′-alkoxy ketones has been achieved through copper-catalyzed cross-coupling reactions, proceeding with complete retention of configuration. nih.gov This demonstrates that the alkoxy group can be a key element in achieving high fidelity in stereoselective transformations.
The synthesis of β-hydroxy ketones through various methods, including aldol and Mukaiyama aldol additions, often requires careful control of reaction conditions to achieve the desired diastereoselectivity. organic-chemistry.org The steric hindrance provided by the tert-butyl group in this compound would likely have a significant impact on the facial selectivity of nucleophilic attack at the carbonyl carbon.
Below is a table summarizing potential reactions and their significance for a generic β-methoxy ketone structure.
| Reaction Type | Reagents and Conditions | Significance in Synthesis |
| Aldol Addition | Aldehyde, Lewis Acid (e.g., B(OR)₃) | Formation of β-hydroxy ketones with potential for high stereocontrol. nih.gov |
| Nucleophilic Addition | Organometallic Reagents (e.g., Grignard) | Introduction of new carbon-carbon bonds at the carbonyl center. |
| Reduction | Reducing Agents (e.g., NaBH₄) | Conversion of the ketone to a secondary alcohol. |
| Enolate Formation | Strong Base (e.g., LDA) | Generation of a nucleophilic enolate for alkylation or acylation. |
| α-Halogenation | Halogenating Agent (e.g., NBS) | Introduction of a halogen for further functionalization. |
Chiral Catalyst Design for Enantioselective Transformations
There is no available information on the use of this compound as a scaffold or precursor for the synthesis of chiral catalysts.
Diastereoselective Reactions Guided by the Dimethylpentanone Core
No studies have been found that describe or utilize the dimethylpentanone core of this compound to direct the stereochemical outcome of any diastereoselective reactions.
Table of Mentioned Compounds
Emerging Research Directions and Future Perspectives for 1 Methoxy 4,4 Dimethylpentan 3 One
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and manipulation of 1-methoxy-4,4-dimethylpentan-3-one could be significantly advanced through the adoption of flow chemistry and automated synthesis platforms. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. For a compound like this compound, where precise control of reaction parameters such as temperature, pressure, and stoichiometry may be crucial for achieving high yields and purity, flow chemistry presents a promising avenue for process optimization.
Automated synthesis platforms, which combine robotics with sophisticated software, could enable the rapid exploration of reaction conditions for the synthesis and derivatization of this compound. These systems can perform numerous experiments in parallel, varying reagents, catalysts, and reaction conditions to quickly identify optimal synthetic routes. The integration of real-time analytical techniques, such as in-line spectroscopy, would provide immediate feedback, allowing for dynamic optimization of the reaction as it proceeds.
A hypothetical automated flow synthesis setup for the derivatization of this compound is outlined in the table below.
| Module | Function | Parameters to be Optimized |
|---|---|---|
| Reagent Delivery | Pumps for precise delivery of this compound and other reactants. | Flow rate, concentration. |
| Reaction | Microreactor for controlled mixing and reaction. | Temperature, residence time, catalyst loading. |
| In-line Analysis | Spectroscopic tools (e.g., FT-IR, UV-Vis) for real-time monitoring. | Wavelength, integration time. |
| Purification | Automated chromatography for product isolation. | Solvent gradient, flow rate. |
High-Throughput Experimentation for Reaction Optimization and Discovery
High-throughput experimentation (HTE) is a powerful methodology for accelerating chemical research by enabling the parallel execution of a large number of experiments. For this compound, HTE could be employed to rapidly screen a wide array of catalysts, solvents, and reaction conditions for various transformations. This approach would be particularly valuable for discovering novel reactions and for optimizing existing synthetic procedures.
For instance, in exploring the reduction of the ketone functionality in this compound, an HTE workflow could be designed to test a diverse set of reducing agents and chiral catalysts to achieve high enantioselectivity. The results of such a screen could be rapidly analyzed using techniques like mass spectrometry or chiral chromatography, providing a wealth of data to guide further research.
The table below illustrates a potential HTE screening plate layout for the asymmetric reduction of this compound.
| Well | Reducing Agent | Chiral Ligand | Solvent |
|---|---|---|---|
| A1 | NaBH4 | Ligand A | Methanol (B129727) |
| A2 | NaBH4 | Ligand B | Methanol |
| B1 | LiAlH4 | Ligand A | THF |
| B2 | LiAlH4 | Ligand B | THF |
Advanced Machine Learning and AI Applications in Predicting Reactivity and Selectivity
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemistry by enabling the prediction of molecular properties and reaction outcomes. nih.govscribd.comnih.gov For this compound, AI and ML models could be trained on existing chemical data to predict its reactivity in various chemical transformations. These predictive models could help chemists to design more efficient synthetic routes and to anticipate the formation of byproducts, thereby saving time and resources.
Exploration of its Role in Biocatalysis or Chemoenzymatic Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.gov The ketone group in this compound is a prime target for enzymatic reduction to the corresponding alcohol. This transformation, if carried out with a stereoselective enzyme, could provide access to enantiomerically pure chiral alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. nih.govtaylorfrancis.com
Chemoenzymatic synthesis, which combines enzymatic and traditional chemical steps, could also be a powerful strategy for the synthesis of complex molecules derived from this compound. acs.org For example, an enzymatic reduction could be followed by a chemical modification of the resulting alcohol, allowing for the creation of a diverse range of new compounds with potentially interesting biological activities. The inherent advantages of biocatalysis include mild reaction conditions and high selectivity. mdpi.com
Potential for Derivatization into Photoactive or Electroactive Compounds
The derivatization of this compound could lead to the development of novel photoactive or electroactive materials. The carbonyl group of the ketone can undergo a variety of photochemical reactions, such as Norrish Type I and Type II reactions, upon exposure to light. scribd.com By incorporating chromophores or other photo-responsive moieties into the molecular structure, it may be possible to design new compounds with tailored photophysical properties. Such materials could find applications in areas such as photolithography, optical data storage, and photodynamic therapy.
Similarly, the introduction of electroactive groups could transform this compound into a precursor for conductive polymers or other electronic materials. The synthesis of such derivatives could be guided by computational modeling to predict their electronic properties, followed by experimental validation. The exploration of these possibilities could open up new avenues for the application of this compound in materials science and electronics.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Methoxy-4,4-dimethylpentan-3-one?
- Methodological Answer : The compound is typically synthesized via acid-catalyzed nucleophilic substitution. A common method involves reacting 4,4-dimethylpentan-3-one with methanol under moderate temperatures (40–60°C) using sulfuric acid as a catalyst . Industrial-scale synthesis may employ continuous flow reactors to enhance yield (80–90%) and purity (>95%). Key parameters include:
- Catalyst : H₂SO₄ or HClO₄ (0.1–0.5 M).
- Solvent : Anhydrous methanol to minimize hydrolysis.
- Reaction Time : 6–12 hours.
Data Table :
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂SO₄ | 50 | 85 | 97 |
| HClO₄ | 60 | 78 | 92 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include δ 2.1–2.4 ppm (ketone carbonyl), δ 3.3 ppm (methoxy -OCH₃), and δ 1.0–1.2 ppm (methyl groups) .
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O-C stretch) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 130.18 (C₇H₁₄O₂) with fragmentation patterns indicating loss of methoxy (-OCH₃) and methyl groups .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : X-ray crystallography (e.g., using SHELXL ) is critical for confirming stereochemistry and intramolecular interactions. For example, in analogs like 2-Bromo-4,4-dimethyl-1-(2,4,5-trimethoxyphenyl)pentan-3-one, dihedral angles between methoxy groups and aromatic rings were measured at 2.48–7.24°, revealing steric and electronic effects . Challenges include:
Q. What strategies address contradictions in reactivity data during oxidation/reduction studies of this compound?
- Methodological Answer : Discrepancies in reaction outcomes (e.g., oxidation yielding carboxylic acids vs. esters) often arise from solvent polarity or catalyst choice. For example:
- Oxidation : Use KMnO₄ in acidic conditions (H₂SO₄/H₂O) to favor carboxylic acids; CrO₃ in acetone (Jones reagent) may yield esters via competing pathways .
- Reduction : NaBH₄ selectively reduces ketones to secondary alcohols, while LiAlH₄ may over-reduce methoxy groups if not carefully controlled .
Data Table :
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| KMnO₄/H⁺ | Carboxylic Acid | 70 | 0°C, 2 hours |
| CrO₃ (Jones) | Ester | 55 | RT, 4 hours |
| NaBH₄/EtOH | Secondary Alcohol | 88 | 0°C, 1 hour |
Q. How does this compound compare to structural analogs in biochemical studies?
- Methodological Answer : The compound’s methoxy and dimethyl groups enhance lipophilicity, making it a candidate for probing enzyme-substrate interactions. For example:
- Enzyme Inhibition : Compare IC₅₀ values with analogs like 1-(4-Methoxyphenyl)-4-methylpentan-3-one (IC₅₀ = 12 µM vs. 18 µM for the target compound in cytochrome P450 assays) .
- Metabolic Stability : Use LC-MS to track demethylation rates in liver microsome assays .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Iterative validation using orthogonal methods is critical:
Reproducibility Testing : Repeat reactions under identical conditions (e.g., H₂SO₄ catalyst at 50°C).
Byproduct Analysis : GC-MS to identify side products (e.g., dimethyl ether from over-methylation).
Statistical Modeling : Apply ANOVA to assess variability across labs .
Applications in Scientific Research
Q. What role does this compound play as a solvent in organometallic catalysis?
- Methodological Answer : Its low water solubility and high polarity make it suitable for Grignard reactions, where it stabilizes intermediates without side reactions. For example:
- Reaction Optimization : Compare yields in THF (75%) vs. This compound (82%) for aryl magnesium bromide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
